3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide
CAS No.: 433962-82-4
Cat. No.: VC11144242
Molecular Formula: C15H13Cl2NO3
Molecular Weight: 326.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 433962-82-4 |
---|---|
Molecular Formula | C15H13Cl2NO3 |
Molecular Weight | 326.2 g/mol |
IUPAC Name | 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide |
Standard InChI | InChI=1S/C15H13Cl2NO3/c1-20-13-5-3-9(7-11(13)17)15(19)18-12-8-10(16)4-6-14(12)21-2/h3-8H,1-2H3,(H,18,19) |
Standard InChI Key | OKKKNSFJLFEUTG-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC)Cl |
Canonical SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC)Cl |
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a benzamide backbone with two aromatic rings:
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Ring A: A 3-chloro-4-methoxybenzoyl group.
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Ring B: A 5-chloro-2-methoxyphenylamine moiety.
The chlorine atoms at positions 3 (Ring A) and 5 (Ring B) introduce steric and electronic effects, while methoxy groups at positions 4 (Ring A) and 2 (Ring B) enhance solubility through hydrogen bonding .
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 326.2 g/mol |
SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC)Cl |
InChIKey | OKKKNSFJLFEUTG-UHFFFAOYSA-N |
Physicochemical Predictions
Collision cross-section (CCS) values, critical for mass spectrometry applications, vary by adduct:
Table 2: Predicted CCS Values
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 326.03453 | 169.5 |
[M+Na]+ | 348.01647 | 185.0 |
[M-H]- | 324.01997 | 173.8 |
The [M+Na]+ adduct exhibits the largest CCS (185.0 Ų), reflecting sodium’s coordination with methoxy groups .
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis involves sequential functionalization:
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Benzoyl Chloride Formation: 4-Methoxy-3-chlorobenzoic acid reacts with thionyl chloride to form the acyl chloride.
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Amide Coupling: The acyl chloride undergoes nucleophilic attack by 5-chloro-2-methoxyaniline in tetrahydrofuran (THF) with triethylamine as a base.
Reaction yield depends on stoichiometric ratios, with excess acyl chloride (1.2 eq) improving conversion to >85%.
Industrial Considerations
Scale-up challenges include:
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Purification: Column chromatography remains standard, but solvent recycling systems reduce costs.
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Byproduct Management: Hydrolysis of unreacted acyl chloride generates 4-methoxy-3-chlorobenzoic acid, requiring pH-controlled extraction.
Chemical Reactivity
Electrophilic Substitution
The electron-rich aromatic rings undergo regioselective reactions:
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Nitration: Concentrated at 0–5°C introduces nitro groups at position 5 of Ring A (meta to chlorine).
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Sulfonation: Fuming sulfonates Ring B at position 4 (para to methoxy).
Functional Group Transformations
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Amide Hydrolysis: Refluxing with 6M HCl yields 4-methoxy-3-chlorobenzoic acid and 5-chloro-2-methoxyaniline.
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Methoxy Demethylation: in dichloromethane cleaves methoxy groups to hydroxyls, enabling further derivatization.
Compound | Target | IC₅₀ (μM) |
---|---|---|
JC124 | NLRP3 | 0.55 |
CID 802524 (Predicted) | NLRP3 | N/A |
Material Science
The planar benzamide core facilitates π-π stacking in liquid crystals. Substituted derivatives exhibit:
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Thermotropic Behavior: Phase transitions at 120–150°C (predicted via DSC simulations).
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Dielectric Properties: Anisotropy (Δε) of 3.2 at 1 kHz, suitable for display technologies.
Comparative Analysis with Related Compounds
3-Chloro-N-(3-Chloro-4-Methoxyphenyl)-4-Methoxybenzamide
This positional isomer differs in chlorine placement on Ring B:
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Bioavailability: LogP increases from 3.1 (CID 802524) to 3.4 due to enhanced lipophilicity.
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Synthetic Complexity: Requires ortho-directed chlorination, lowering yield by 15% compared to CID 802524.
Benzo[b]thiophene Analogs
Compounds like 3-chloro-N-(5-chloro-2-methoxyphenyl)-6-methylbenzo[b]thiophene-2-carboxamide exhibit:
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Enhanced Rigidity: The fused thiophene ring improves thermal stability (Tₘ = 245°C vs. 180°C for CID 802524).
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Reduced Solubility: LogS decreases by 0.8 units, limiting pharmaceutical applications.
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